molecular formula C7H7Br2N B189320 2-Amino-3,5-dibromotoluene CAS No. 30273-41-7

2-Amino-3,5-dibromotoluene

Cat. No. B189320
CAS RN: 30273-41-7
M. Wt: 264.94 g/mol
InChI Key: LOOOTYOQFFOBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,5-dibromotoluene is a chemical compound with the CAS Number: 30273-41-7. It has a molecular weight of 264.95 and its IUPAC name is 2,4-dibromo-6-methylaniline . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .


Synthesis Analysis

The synthesis of 2-Amino-3,5-dibromotoluene can be achieved through a methylation substitution reaction of p-Toluidine . Another method involves the use of potassium acetate in toluene at 20℃ for 16 hours .


Molecular Structure Analysis

The InChI code for 2-Amino-3,5-dibromotoluene is 1S/C7H7Br2N/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 . The InChI key is LOOOTYOQFFOBCI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Amino-3,5-dibromotoluene has a molar refractivity of 51.21 . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.32 .

Scientific Research Applications

Synthesis and Molecular Structure

2-Amino-3,5-dibromotoluene is a precursor in the synthesis of complex molecules, such as palladium and platinum complexes with phosphine sulfide-based SCS pincer ligands. These complexes exhibit significant photoluminescence properties, making them potentially useful for applications in materials science, including the development of new light-emitting devices (Kanbara & Yamamoto, 2003).

Ligand Systems and Metal Complexes

It serves as a building block for novel ligand systems. For instance, 2-Amino-3,5-dibromobenzaldehyde, derived from 2-Amino-3,5-dibromotoluene, can undergo self-condensation reactions to form new ligand systems. These systems are then used to synthesize tungsten(V) complexes, highlighting its role in advancing coordination chemistry and material science applications (Redshaw, Wood, & Elsegood, 2007).

Supramolecular Assembly

The compound also finds application in the field of supramolecular chemistry. For example, derivatives of 2-Amino-3,5-dibromotoluene are used in the synthesis of zinc porphyrins for constructing supramolecular porphyrin arrays. These arrays, with their broad absorption bands, are critical for efficient light-harvesting, a fundamental aspect of solar energy conversion technologies (Balaban, Goddard, Linke-Schaetzel, & Lehn, 2003).

Magnetic Properties

Additionally, 2-Amino-3,5-dibromotoluene contributes to the synthesis of metal complexes with unique magnetic properties. Bis(2-amino-3,5-dibromopyridinium)tetrahalocuprate(II) compounds, synthesized from 2-Amino-3,5-dibromotoluene, have been analyzed for their structural and magnetic properties, providing insights into antiferromagnetic interactions and the role of halide ions in modulating magnetic exchange pathways (Tremelling, Foxman, Landee, Turnbull, & Willett, 2009).

Safety And Hazards

The safety information for 2-Amino-3,5-dibromotoluene includes the signal word “Warning” and hazard statements H302-H315-H319-H335 . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

2,4-dibromo-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOOTYOQFFOBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332548
Record name 2-amino-3,5-dibromotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-dibromotoluene

CAS RN

30273-41-7
Record name 2-amino-3,5-dibromotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30273-41-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.